2-(4-Chlorophenoxy)-propoxyamine
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Overview
Description
O-(2-(4-chlorophenoxy)propyl)hydroxylamine is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol It is characterized by the presence of a chlorophenoxy group attached to a propyl chain, which is further linked to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for O-(2-(4-chlorophenoxy)propyl)hydroxylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
O-(2-(4-chlorophenoxy)propyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
O-(2-(4-chlorophenoxy)propyl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-(4-chlorophenoxy)propyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorophenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(2-(4-chlorophenoxy)propyl)hydroxylamine include:
- O-(2-(4-bromophenoxy)propyl)hydroxylamine
- O-(2-(4-fluorophenoxy)propyl)hydroxylamine
- O-(2-(4-methylphenoxy)propyl)hydroxylamine
Uniqueness
O-(2-(4-chlorophenoxy)propyl)hydroxylamine is unique due to the presence of the chlorophenoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group .
Properties
CAS No. |
82703-23-9 |
---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
O-[2-(4-chlorophenoxy)propyl]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO2/c1-7(6-12-11)13-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |
InChI Key |
FLZBNHIVFKVMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CON)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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